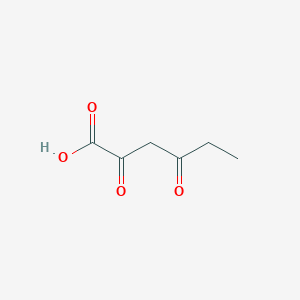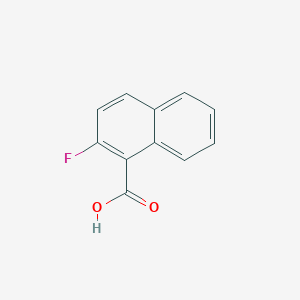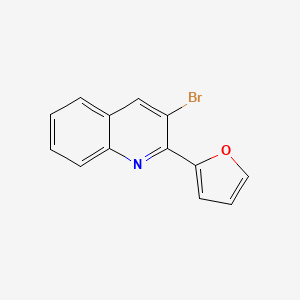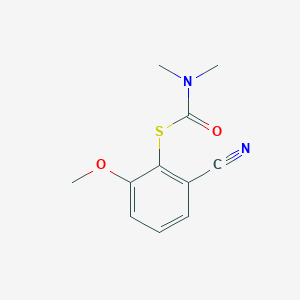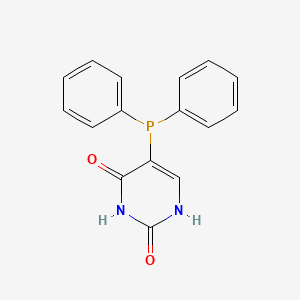
5-(Diphenylphosphanyl)pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Diphenylphosphanyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features a pyrimidine ring substituted with a diphenylphosphanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Diphenylphosphanyl)pyrimidine-2,4(1H,3H)-dione typically involves the reaction of pyrimidine derivatives with diphenylphosphine. One common method includes the use of 5-acetyl-4-aminopyrimidines, which are acylated with carboxylic anhydrides or acid chlorides and then transformed into the desired product through cyclization reactions . The reaction conditions often involve heating under reflux with sodium methoxide in butanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Diphenylphosphanyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The diphenylphosphanyl group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diphenylphosphanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Typical reagents for substitution reactions include alkyl halides and other electrophiles.
Major Products
Oxidation: The major product is the corresponding phosphine oxide.
Substitution: The major products depend on the nucleophile used in the reaction.
Applications De Recherche Scientifique
5-(Diphenylphosphanyl)pyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of various organic compounds and materials.
Mécanisme D'action
The mechanism of action of 5-(Diphenylphosphanyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets through its diphenylphosphanyl group. This group can coordinate with metal ions, making the compound useful in catalysis. Additionally, the pyrimidine ring can interact with biological targets, potentially inhibiting enzymes or interfering with DNA processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative and antimicrobial activities.
Pyrido[2,3-d]pyrimidin-7-one: Noteworthy for its tyrosine kinase inhibitory properties.
Uniqueness
5-(Diphenylphosphanyl)pyrimidine-2,4(1H,3H)-dione is unique due to the presence of the diphenylphosphanyl group, which imparts distinct chemical reactivity and potential applications in catalysis and coordination chemistry. This sets it apart from other pyrimidine derivatives that may not possess such functional groups.
Propriétés
Numéro CAS |
89029-29-8 |
|---|---|
Formule moléculaire |
C16H13N2O2P |
Poids moléculaire |
296.26 g/mol |
Nom IUPAC |
5-diphenylphosphanyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C16H13N2O2P/c19-15-14(11-17-16(20)18-15)21(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-11H,(H2,17,18,19,20) |
Clé InChI |
HDPFOXHLJJFZAL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CNC(=O)NC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


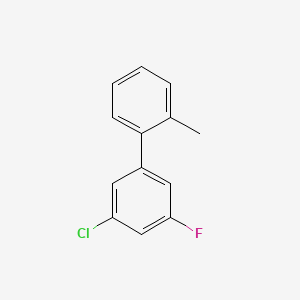

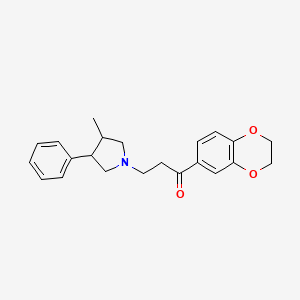
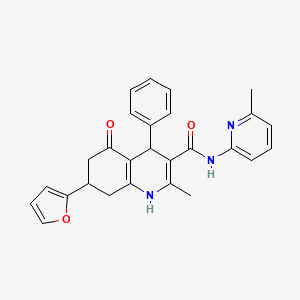
![N-(4-Bromophenyl)-N-[(ethoxycarbonyl)oxy]urea](/img/structure/B14137400.png)

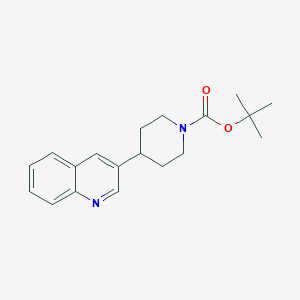
![1-[4-(Difluoromethoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B14137438.png)
